4-Bromo-3-nitroanisole CAS 5344-78-5 chemical properties
4-Bromo-3-nitroanisole CAS 5344-78-5 chemical properties
The following technical guide details the properties, synthesis, and applications of 4-Bromo-3-nitroanisole, designed for researchers and drug development professionals.
CAS: 5344-78-5 Synonyms: 1-Bromo-4-methoxy-2-nitrobenzene; 2-Nitro-4-methoxyphenyl bromide[1][2]
Executive Summary
4-Bromo-3-nitroanisole (CAS 5344-78-5) is a high-value halogenated nitroaromatic intermediate critical to modern medicinal chemistry.[3] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic bromine atom activated by an ortho-nitro group, and an electron-donating methoxy group.
This compound has emerged as a Key Starting Material (KSM) in the synthesis of Elacestrant (Orserdu®), a novel oral Selective Estrogen Receptor Degrader (SERD) approved for ER+/HER2- breast cancer. Its ability to undergo highly regioselective Suzuki-Miyaura cross-coupling while retaining a latent nitrogen source (the nitro group) makes it indispensable for constructing complex biaryl scaffolds.
Physicochemical Profile
Precise characterization is essential for process control. Note the relatively low melting point, which requires careful temperature management during solid handling to prevent caking.
| Property | Value | Notes |
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | |
| Appearance | Yellow to light brown crystalline solid | Darkens upon light exposure |
| Melting Point | 32–34 °C | Low MP; may exist as fused solid |
| Boiling Point | 153–154 °C @ 13 mmHg | |
| Density | ~1.68 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature |
| LogP | 2.5 | Moderate lipophilicity |
Synthesis & Manufacturing
The industrial synthesis of 4-Bromo-3-nitroanisole is a study in regiochemical control. The most robust route avoids the nitration of 4-bromoanisole (which yields the undesired 2-nitro isomer) and instead utilizes the bromination of 3-nitroanisole.
Route Analysis: Bromination of 3-Nitroanisole[8]
-
Substrate: 3-Nitroanisole (1-methoxy-3-nitrobenzene).
-
Directing Effects:
-
Methoxy (-OMe): Strong activator, directs ortho/para.
-
Nitro (-NO₂): Strong deactivator, directs meta.
-
-
Regioselectivity: The -OMe group dominates the orientation. Position 4 is para to the methoxy group and ortho to the nitro group. This position is electronically favored and sterically accessible, leading to high regioselectivity for the 4-bromo isomer over the 2- or 6- positions.
Synthetic Workflow Diagram
The following diagram illustrates the regioselective logic and workflow.
Figure 1: Regioselective synthesis of 4-Bromo-3-nitroanisole via bromination.
Reactivity & Functionalization
The core value of 4-Bromo-3-nitroanisole lies in its "functional orthogonality." The bromine atom and nitro group can be reacted independently, allowing for sequential modification.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This is the primary reaction used in drug discovery (e.g., Elacestrant synthesis).
-
Mechanism: The electron-withdrawing nitro group ortho to the bromine accelerates the oxidative addition of Pd(0) into the C-Br bond, making this substrate highly reactive compared to non-nitrated aryl bromides.
-
Protocol Insight: Standard conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) work efficiently. The nitro group remains intact, serving as a masked amine.
Nitro Reduction (Unmasking the Amine)
Following carbon skeleton construction, the nitro group is reduced to an aniline.
-
Methods: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl, SnCl₂).
-
Chemo-selectivity Warning: If reducing before coupling, the C-Br bond is labile under hydrogenolysis conditions (hydrodebromination). Therefore, coupling is typically performed before reduction .
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group activates the ortho-bromine toward nucleophilic displacement.
-
Reactivity: Strong nucleophiles (alkoxides, thiols, amines) can displace the bromine atom, converting the molecule into 3-nitro-4-substituted anisoles. This pathway competes with metal-catalyzed couplings if strong bases are used in the absence of a catalyst.
Divergent Reactivity Map
Figure 2: Divergent reaction pathways available for scaffold elaboration.
Case Study: Elacestrant Synthesis
Elacestrant (Orserdu®) is a SERD used to treat ER-positive, HER2-negative breast cancer. 4-Bromo-3-nitroanisole is a strategic intermediate in its manufacturing.
-
Role: It provides the central benzene ring of the tetralin-fused system.
-
Process Step:
-
Coupling: 4-Bromo-3-nitroanisole undergoes a Suzuki coupling with a boronic acid derivative (often a tetralone or naphthalene precursor).
-
Transformation: The nitro group is subsequently reduced to an amine, which is then acylated or alkylated to form the basic side chain crucial for SERD activity.
-
-
Why this KSM? The methoxy group is already in place (avoiding late-stage methylation), and the bromine/nitro pair allows for the precise sequential attachment of the pharmacophore's two wings.
Handling and Safety Standards
GHS Classification: Irritant (Skin/Eye), STOT SE 3 (Respiratory).
-
Storage: Store below 30°C. Due to its low melting point (32–34°C), it may fuse into a solid block during transit in hot climates. Re-melting and homogenization may be required before aliquoting.
-
Light Sensitivity: Protect from light to prevent degradation (denitration or oxidative darkening).
-
Personal Protective Equipment (PPE): Nitrile gloves and P95 respirator are mandatory. The compound is an aromatic nitro compound; avoid inhalation of dusts to prevent potential methemoglobinemia risks common to this class.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79288, 4-Bromo-3-nitroanisole. Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). (2025). Method for Preparing Elacestrant and Intermediate Thereof (WO/2025/256525).[4] Retrieved from [Link]
